![molecular formula C27H44N4O2 B15167218 5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 650606-28-3](/img/structure/B15167218.png)
5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a bis(octyloxy)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the bis(octyloxy)phenyl precursor, which is then reacted with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common to achieve the desired product specifications.
化学反応の分析
Types of Reactions
5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives
科学的研究の応用
5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 5-{[3,4-Dimethoxyphenyl]methyl}pyrimidine-2,4-diamine
- 5-{[3,4-Diethoxyphenyl]methyl}pyrimidine-2,4-diamine
- 5-{[3,4-Dipropoxyphenyl]methyl}pyrimidine-2,4-diamine
Uniqueness
Compared to similar compounds, 5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its longer alkoxy chains, which can influence its solubility, stability, and biological activity. The presence of octyloxy groups may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its efficacy in certain applications.
特性
CAS番号 |
650606-28-3 |
|---|---|
分子式 |
C27H44N4O2 |
分子量 |
456.7 g/mol |
IUPAC名 |
5-[(3,4-dioctoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H44N4O2/c1-3-5-7-9-11-13-17-32-24-16-15-22(19-23-21-30-27(29)31-26(23)28)20-25(24)33-18-14-12-10-8-6-4-2/h15-16,20-21H,3-14,17-19H2,1-2H3,(H4,28,29,30,31) |
InChIキー |
DMUDQRKFZBXBHD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)
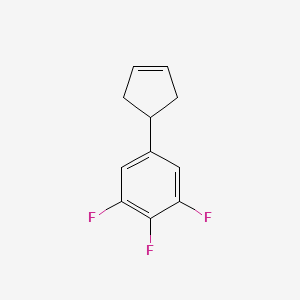
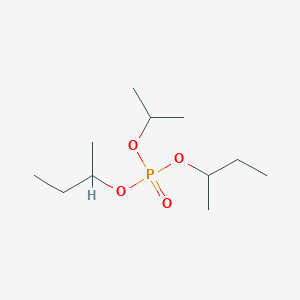
![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)
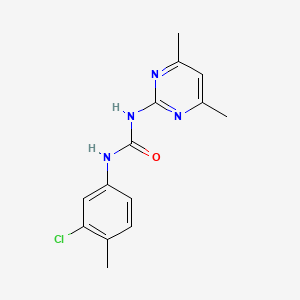
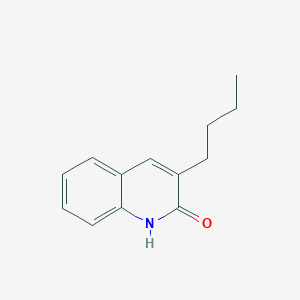

![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)
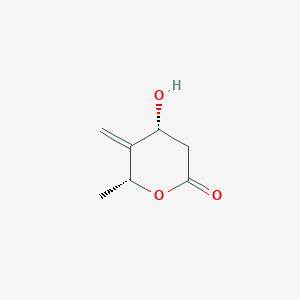
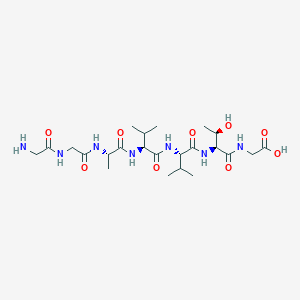
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
